molecular formula C17H18N2O3S B5774602 N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No. B5774602
M. Wt: 330.4 g/mol
InChI Key: UOGYAVVYWPHNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide, commonly known as EHT 1864, is a small molecule inhibitor that has garnered significant attention from the scientific community due to its potential applications in cancer research. This compound was first synthesized by researchers at the University of Texas in 2011 and has since been studied extensively for its ability to inhibit the Rho family of GTPases, which play a critical role in cell migration and invasion.

Mechanism of Action

EHT 1864 inhibits the Rho family of GTPases by binding to the switch regions of these proteins. This binding prevents the activation of the GTPases, which are critical for the regulation of cytoskeletal dynamics and cell migration. By inhibiting the Rho family of GTPases, EHT 1864 effectively blocks the ability of cancer cells to migrate and invade surrounding tissues.
Biochemical and physiological effects:
EHT 1864 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the Rho family of GTPases, EHT 1864 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Moreover, EHT 1864 has been shown to enhance the efficacy of chemotherapy by sensitizing cancer cells to these drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of EHT 1864 is its specificity for the Rho family of GTPases. This specificity allows researchers to selectively inhibit these proteins without affecting other cellular processes. However, one of the limitations of EHT 1864 is its relatively low potency compared to other Rho GTPase inhibitors. Moreover, the synthesis of EHT 1864 is a multi-step process that can be challenging to reproduce in a laboratory setting.

Future Directions

There are several future directions for research on EHT 1864. One area of interest is the development of more potent analogs of EHT 1864 that can inhibit the Rho family of GTPases with greater efficacy. Another area of interest is the investigation of the potential applications of EHT 1864 in other diseases, such as inflammatory disorders and cardiovascular disease. Moreover, further studies are needed to determine the safety and efficacy of EHT 1864 in preclinical and clinical settings.

Synthesis Methods

The synthesis of EHT 1864 is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 5-ethyl-2-hydroxyaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 2-methoxybenzoyl chloride to yield EHT 1864. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

EHT 1864 has been extensively studied for its potential applications in cancer research. Specifically, this compound has been shown to inhibit the Rho family of GTPases, which play a critical role in cancer cell migration and invasion. Studies have demonstrated that EHT 1864 can inhibit the migration and invasion of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. Moreover, EHT 1864 has been shown to enhance the efficacy of chemotherapy in preclinical models of cancer.

properties

IUPAC Name

N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-11-8-9-14(20)13(10-11)18-17(23)19-16(21)12-6-4-5-7-15(12)22-2/h4-10,20H,3H2,1-2H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGYAVVYWPHNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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